REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([CH3:8])[CH:7]=1.C([Li])(C)(C)C.CN(C)[CH:17]=[O:18].Cl>O1CCCC1>[F:9][C:5]1[CH:4]=[CH:3][C:2]([CH:17]=[O:18])=[CH:7][C:6]=1[CH3:8]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C)F
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Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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31 mL
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Type
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reactant
|
Smiles
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C(C)(C)(C)[Li]
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Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added over 10 minutes
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Duration
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10 min
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Type
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TEMPERATURE
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Details
|
The reaction mixture was warmed
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Type
|
WAIT
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Details
|
to ambient over 30 minutes
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Duration
|
30 min
|
Type
|
EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate (200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |